1,3-Dichloro-2-fluoro-5-iodobenzene
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Overview
Description
1,3-Dichloro-2-fluoro-5-iodobenzene: is an organic compound with the molecular formula C6H2Cl2FI and a molecular weight of 290.89 g/mol . It is a halo-substituted benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is typically a pale-yellow to brown solid or liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-fluoro-5-iodobenzene can be synthesized through various methods. One common approach involves the halogenation of a suitable benzene precursor. For instance, starting with a dichlorobenzene derivative, fluorination and iodination reactions can be carried out under controlled conditions to introduce the desired halogen atoms .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient halogenation .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-2-fluoro-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives with different functional groups replacing the halogens.
Oxidation and Reduction Reactions: Products include quinones or dehalogenated benzene derivatives.
Scientific Research Applications
1,3-Dichloro-2-fluoro-5-iodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-fluoro-5-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for unique binding properties, making it a valuable tool in medicinal chemistry for drug design . The compound can modulate the activity of enzymes and receptors by forming stable complexes, influencing biological pathways .
Comparison with Similar Compounds
- 1,3-Dibromo-5-fluoro-2-iodobenzene
- 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
- 2,6-Dichloroiodobenzene
Comparison: 1,3-Dichloro-2-fluoro-5-iodobenzene is unique due to the specific combination of chlorine, fluorine, and iodine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical and physical properties, such as reactivity and binding affinity, making it particularly useful in various applications compared to its analogs .
Properties
IUPAC Name |
1,3-dichloro-2-fluoro-5-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQPKKMSAOKIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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